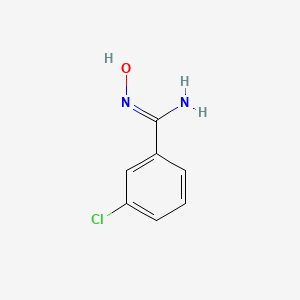

3-chloro-N'-hydroxybenzenecarboximidamide

Description

3-Chloro-N'-hydroxybenzenecarboximidamide (molecular formula: C₇H₆ClN₂O) is a halogenated carboximidamide derivative featuring a chlorine substituent at the 3-position of the benzene ring and a hydroxyamidine functional group. Its reactivity is influenced by the electron-withdrawing chlorine atom and the nucleophilic hydroxyamidine group, enabling participation in hydrogen bonding and condensation reactions .

Properties

CAS No. |

1319746-47-8 |

|---|---|

Molecular Formula |

C7H7ClN2O |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

3-chloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI Key |

WYAJMVHDMUWQQA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C(=N\O)/N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)N |

Origin of Product |

United States |

Mechanism of Action

Target of Action

It is known that n-halamine derivatives, such as 3-chloro-n-hydroxy-benzamidine, can easily release chlorine when stimulated by high-energy photons. This suggests that the compound may interact with biological targets that are sensitive to chlorine or oxidative stress.

Mode of Action

The compound’s ability to release chlorine suggests that it may exert its effects through oxidative mechanisms. Chlorine is a strong oxidizing agent that can disrupt biological molecules, potentially leading to cellular damage or death.

Result of Action

Given its ability to release chlorine, the compound could potentially induce oxidative stress in cells, leading to cellular damage or death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-hydroxy-benzamidine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These conditions help maintain the stability of the compound and may influence its efficacy.

Biochemical Analysis

Biochemical Properties

3-chloro-N-hydroxy-benzamidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as trypsin and other serine proteases, inhibiting their activity by binding to their active sites. This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing potential therapeutic agents targeting these enzymes.

Cellular Effects

The effects of 3-chloro-N-hydroxy-benzamidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth. Additionally, its role in inhibiting specific enzymes can lead to alterations in metabolic pathways, further influencing cellular functions.

Molecular Mechanism

At the molecular level, 3-chloro-N-hydroxy-benzamidine exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are altered. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing enzyme-targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-N-hydroxy-benzamidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-N-hydroxy-benzamidine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity, resulting in prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of 3-chloro-N-hydroxy-benzamidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in normal cellular functions and potential damage to tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

3-chloro-N-hydroxy-benzamidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of specific enzymes can lead to alterations in the flow of metabolites through biochemical pathways, affecting overall cellular metabolism. These interactions are essential for understanding the compound’s impact on metabolic processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-chloro-N-hydroxy-benzamidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-chloro-N-hydroxy-benzamidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. Studying the subcellular localization provides insights into the compound’s mechanism of action and its potential effects on cellular processes.

Biological Activity

3-Chloro-N'-hydroxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN2O, with a molar mass of approximately 174.59 g/mol. The compound features a hydroxyl group, a carboximidamide functional group, and a chlorine atom, which contribute to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.

2. Antiviral Activity

Studies have suggested that derivatives of this compound may exhibit antiviral properties. The presence of the hydroxyl group is believed to enhance its interaction with viral proteins, potentially inhibiting viral replication.

3. Cytotoxicity

Cytotoxic assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Nucleophilic Attack : The hydroxyl group can participate in nucleophilic substitutions, allowing the compound to interact with various biological targets.

- Hydrogen Bonding : The carboximidamide moiety can form hydrogen bonds with receptor sites, enhancing binding affinity and specificity .

- Receptor Modulation : It may also act as a modulator for certain receptors involved in cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter ranging from 15 mm to 25 mm at varying concentrations, demonstrating significant antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment, confirming its potential as an anticancer agent.

Data Table: Biological Activity Comparison

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Observations :

- Halogen Position : Meta-substituted chlorine (3-Cl) provides a balance between electronic effects and steric hindrance compared to ortho- or para-substituted analogs .

- Halogen Type : Bromine (Br) increases lipophilicity and binding affinity, while fluorine (F) enhances electronegativity and metabolic stability .

Functional Group Variations

Key Observations :

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : Chlorine and fluorine increase electrophilicity, facilitating interactions with nucleophilic residues in enzymes .

- Hydroxyamidine Group : Participates in hydrogen bonding, critical for binding to DNA or protein targets .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce metabolic clearance but may limit membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.